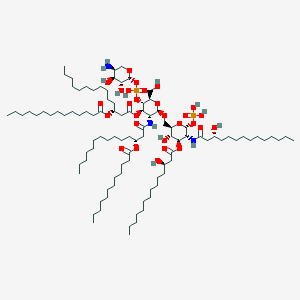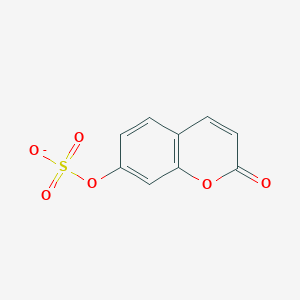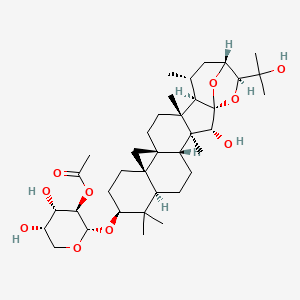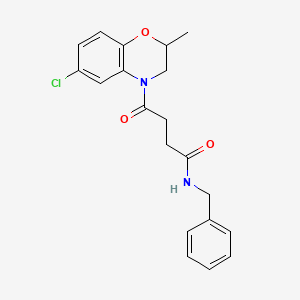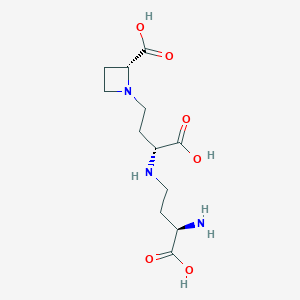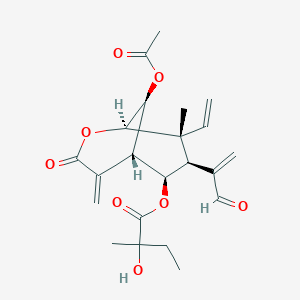![molecular formula C28H35NO8 B1255386 5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one](/img/structure/B1255386.png)
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one is a member of coumarins.
Aplicaciones Científicas De Investigación
Anti-Tumor Properties
Research indicates that compounds containing a 3,4,5-trimethoxyphenyl ring, similar to the one in the given compound, show significant anti-tumor activities. These compounds are particularly effective against human breast, CNS, and colon cancer cell lines, often inhibiting tumor growth at very low concentrations. Some of these compounds have been chosen for in vivo Xenograft testing against susceptible human cancers due to their promising in vitro activities and unique structures (Jurd, 1996). Another study also indicates the potential of similar benzopyrans in inhibiting tumor growth, with ongoing in vivo testing for human cancers (Jurd, 1997).
Antiplatelet and Antithrombotic Effects
A series of 2-morpholinylchromones, which share a structural resemblance to the compound , have been found to be potent inhibitors of ADP-induced platelet aggregation. Some members of this class have also shown effectiveness in preventing platelet-dependent thrombus formation in dogs, highlighting their potential as antithrombotic agents (Morris et al., 1993).
Cytotoxicity and Molecular Docking Studies
Novel 3-benzyl-4(3H)quinazolinone analogues, structurally similar to the compound , have shown significant broad-spectrum antitumor activity. Molecular docking studies of these compounds indicate potential growth inhibition mechanisms in various cancer cell lines (Al-Suwaidan et al., 2016).
Inhibition of Phosphodiesterases
Methoxylated C-methyl-2-phenyl-4H-1-benzopyran-4-ones, which include structural elements of the compound in focus, have been studied as inhibitors of rat heart cytosolic cyclic nucleotide phosphodiesterase. This study found that certain compounds within this class are selective and potent inhibitors of specific phosphodiesterase isoforms (Gaillard et al., 1996).
Synthesis and Structural Studies
Research on the synthesis of benzopyran derivatives, including structural analogs of the compound , provides insight into the potential pharmaceutical applications of these compounds. For example, studies on the crystal structure of similar compounds help in understanding their potential as inhibitors of cyclic nucleotide phosphodiesterases (Stomberg et al., 2002).
Propiedades
Nombre del producto |
5,7-Dimethoxy-4-methyl-8-[3-(4-morpholinyl)-1-(3,4,5-trimethoxyphenyl)propyl]-1-benzopyran-2-one |
|---|---|
Fórmula molecular |
C28H35NO8 |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
5,7-dimethoxy-4-methyl-8-[3-morpholin-4-yl-1-(3,4,5-trimethoxyphenyl)propyl]chromen-2-one |
InChI |
InChI=1S/C28H35NO8/c1-17-13-24(30)37-28-25(17)20(31-2)16-21(32-3)26(28)19(7-8-29-9-11-36-12-10-29)18-14-22(33-4)27(35-6)23(15-18)34-5/h13-16,19H,7-12H2,1-6H3 |
Clave InChI |
GNDCZIUVHLDNSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=CC(=C2C(CCN3CCOCC3)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



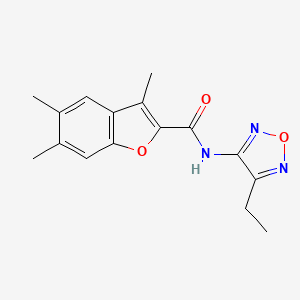
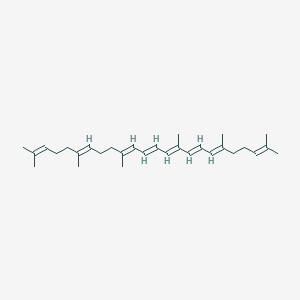
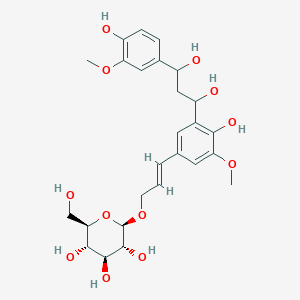

![2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1255310.png)
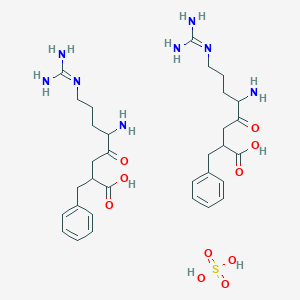
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
